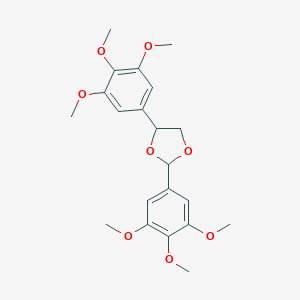
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of related dioxolane compounds often involves complex reactions, including thioacetalization processes that utilize aldehydes and dithiols. For instance, a synthetic process detailed for a similar compound, 2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane, was achieved by reacting 3,4,5-trimethoxybenzaldehyde with 1,2-ethanedithiol, resulting in yields exceeding 98% under optimized conditions (Ping, 2012).
Molecular Structure Analysis
Structural analyses of similar compounds provide insights into the spatial arrangement and electronic structure, which are critical for understanding the compound's reactivity and interaction with other molecules. For example, studies on cis- and trans-1,4-bis(trimethylsilyl)hexamethyl-1,4-disilacyclohexa-2,5-diene and other spirocyclic λ5Si-silicates have utilized NMR spectroscopy and X-ray diffraction to elucidate their conformation and geometry (Rich et al., 1984); (Dragota et al., 2002).
Chemical Reactions and Properties
Reactions involving compounds like "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane" can exhibit stereospecificity and involve unique mechanisms. An example includes the stereospecific synthesis of cis-2-alkoxy-3-aminooxolanes, highlighting the importance of reaction conditions on product configuration (De Kimpe et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. For instance, the detailed structural analysis of polyethers like 1,4,5,8-tetraoxadecalins provides insight into the "through-bond" interactions that significantly influence these physical characteristics (Jørgensen et al., 1981).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are pivotal in determining the compound's applicability in different chemical reactions. The study of cis-Dioxoruthenium(VI) complexes in alkyne oxidations presents an example of how molecular structure can affect reactivity and selectivity in chemical transformations (Che et al., 2000).
Scientific Research Applications
Spectroscopy and Conductivity of Isomers : A study by Jacobs et al. (1993) explored the spectroscopy, conductivity, and solubility of isomers related to your compound. They synthesized a compound similar to "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane" and analyzed its molecular structure and dynamics (Jacobs et al., 1993).
Stereocontrolled Synthesis : Mori et al. (1995) reported on the stereocontrolled synthesis of a similar compound, focusing on the cis and trans isomers. They used sulfuric acid for the carbonylation of trichloroacetaldehyde, which is relevant to the synthesis of compounds like "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane" (Mori et al., 1995).
Miscibility with Polycarbonate : A study by Nouwen et al. (1993) investigated the miscibility of a compound similar to "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane" with polycarbonate. This is significant for applications in material science and polymer chemistry (Nouwen et al., 1993).
Cancer Treatment : Kim et al. (2001) conducted a Phase I study on a platinum derivative structurally related to "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane". This research is crucial in understanding the potential medical applications of such compounds (Kim et al., 2001).
Electroluminescent Devices : Tachelet et al. (1994) discussed the use of a compound similar to "(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane" in electroluminescent devices. They focused on the blend of this compound in a polystyrene matrix for blue light emission, indicating its potential in electronic and optical applications (Tachelet et al., 1994).
properties
IUPAC Name |
(2S,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYHYGJMLZLCE-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



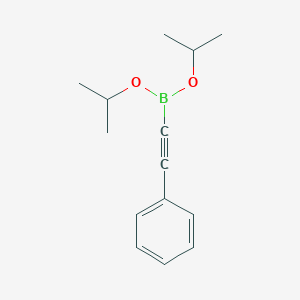
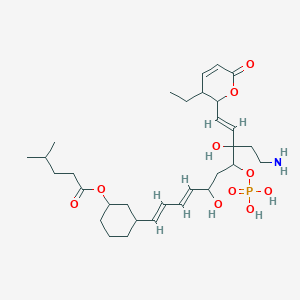
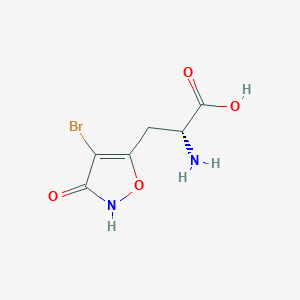
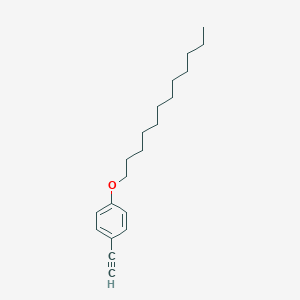
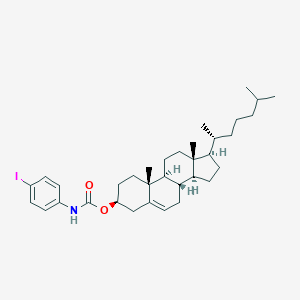
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
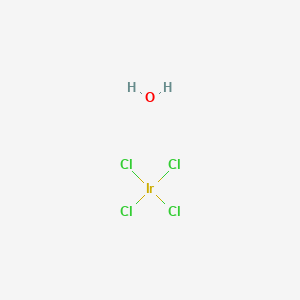
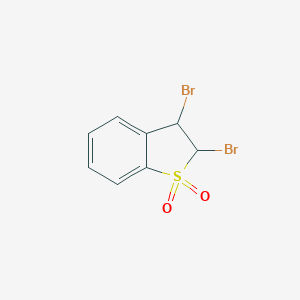
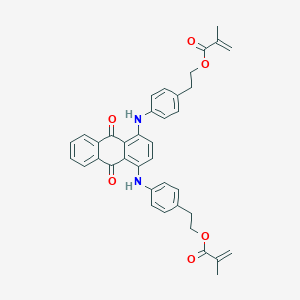
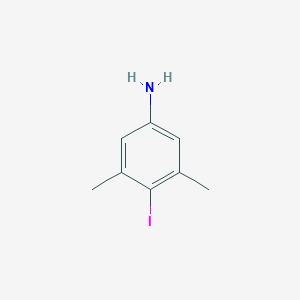
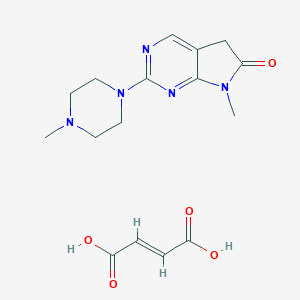
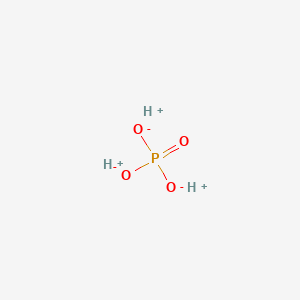
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)